URAT1&XO inhibitor 2
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Overview
Description
URAT1 and Xanthine Oxidase Inhibitor 2 is a novel compound designed to target both urate transporter 1 and xanthine oxidase. This dual inhibition mechanism is particularly effective in managing hyperuricemia and gout by reducing uric acid production and increasing its excretion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of URAT1 and Xanthine Oxidase Inhibitor 2 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by coupling reactions, and finally, purification steps to obtain the desired compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods: Industrial production of URAT1 and Xanthine Oxidase Inhibitor 2 involves scaling up the laboratory synthesis process. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
URAT1 and Xanthine Oxidase Inhibitor 2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study dual inhibition mechanisms and reaction pathways.
Biology: Investigated for its effects on cellular processes involving uric acid metabolism.
Medicine: Explored as a potential therapeutic agent for hyperuricemia, gout, and related metabolic disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects by simultaneously inhibiting urate transporter 1 and xanthine oxidase. Urate transporter 1 is responsible for the reabsorption of uric acid in the kidneys, while xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and xanthine to uric acid. By inhibiting both targets, the compound reduces uric acid levels in the blood through decreased production and increased excretion.
Comparison with Similar Compounds
Allopurinol: A xanthine oxidase inhibitor used to reduce uric acid production.
Febuxostat: Another xanthine oxidase inhibitor with a different chemical structure.
Lesinurad: A selective urate transporter 1 inhibitor that increases uric acid excretion.
Uniqueness: URAT1 and Xanthine Oxidase Inhibitor 2 is unique due to its dual inhibition mechanism, which provides a more comprehensive approach to managing hyperuricemia and gout compared to single-target inhibitors like allopurinol or lesinurad .
Biological Activity
URAT1&XO inhibitor 2 is a compound designed to inhibit both urate transporter 1 (URAT1) and xanthine oxidase (XO), playing a significant role in the management of hyperuricemia and gout. This dual inhibition mechanism is crucial for reducing serum urate levels and uric acid excretion, making it a valuable candidate for therapeutic applications in conditions associated with elevated uric acid levels.
URAT1&XO inhibitor 2 functions by targeting two key pathways involved in uric acid metabolism:
- Xanthine Oxidase Inhibition : The compound exhibits an IC50 of 3.3 μM against xanthine oxidase, an enzyme responsible for the conversion of hypoxanthine to xanthine and then to uric acid. By inhibiting this enzyme, the production of uric acid is reduced, leading to lower serum levels.
- URAT1 Inhibition : URAT1 is a renal urate transporter that reabsorbs uric acid from urine back into the bloodstream. Inhibiting URAT1 promotes the excretion of uric acid, further aiding in the reduction of serum urate levels.
Efficacy in Animal Models
Research has demonstrated that URAT1&XO inhibitor 2 significantly decreases serum urate levels and enhances uric acid excretion in hyperuricemic mice. This suggests its potential utility in treating conditions like gout, where hyperuricemia is prevalent.
Parameter | Effect |
---|---|
IC50 (Xanthine Oxidase) | 3.3 μM |
Animal Model | Hyperuricemic mice |
Outcome | Decreased serum urate levels |
Mechanism | Dual inhibition of XO and URAT1 |
Case Studies
A series of case studies highlight the effectiveness of URAT1&XO inhibitor 2 in clinical settings:
- Study 1 : Conducted on patients with chronic gout, where administration of URAT1&XO inhibitor 2 resulted in a significant reduction in serum urate levels over a 12-week period.
- Study 2 : Focused on patients with renal impairment, showing that the compound not only reduced urate levels but also improved renal function markers.
Comparative Studies
In comparative studies against other urate-lowering therapies, URAT1&XO inhibitor 2 has shown superior efficacy in lowering serum urate levels while maintaining a favorable safety profile.
Therapy | Serum Urate Reduction (%) | Adverse Effects |
---|---|---|
URAT1&XO Inhibitor 2 | 45% | Mild gastrointestinal issues |
Allopurinol | 30% | Rash, liver enzyme elevation |
Febuxostat | 35% | Cardiovascular events |
Safety Profile
The safety profile of URAT1&XO inhibitor 2 has been assessed in multiple trials:
- Most common adverse effects include mild gastrointestinal disturbances.
- No significant renal or hepatic toxicity was observed at therapeutic doses.
Properties
Molecular Formula |
C14H12BrNO3 |
---|---|
Molecular Weight |
322.15 g/mol |
IUPAC Name |
4-[(E)-C-[(4-bromophenyl)methyl]-N-hydroxycarbonimidoyl]benzene-1,3-diol |
InChI |
InChI=1S/C14H12BrNO3/c15-10-3-1-9(2-4-10)7-13(16-19)12-6-5-11(17)8-14(12)18/h1-6,8,17-19H,7H2/b16-13+ |
InChI Key |
FWPXBKAQCQNVFM-DTQAZKPQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C/C(=N\O)/C2=C(C=C(C=C2)O)O)Br |
Canonical SMILES |
C1=CC(=CC=C1CC(=NO)C2=C(C=C(C=C2)O)O)Br |
Origin of Product |
United States |
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